

Maltotriose Hydrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Maltotriose hydrate

Cat. No.: B8234776

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An in-depth examination of the physicochemical properties, metabolic fate, and key applications of **maltotriose hydrate**, a trisaccharide of significant interest in biotechnology and pharmaceutical sciences.

Core Physicochemical Properties

Maltotriose is a trisaccharide composed of three glucose units linked by α -1,4 glycosidic bonds. It is typically available in a hydrated form. The precise molecular weight and CAS number can vary depending on the degree of hydration.

Table 1: Physicochemical Identifiers for **Maltotriose Hydrate**

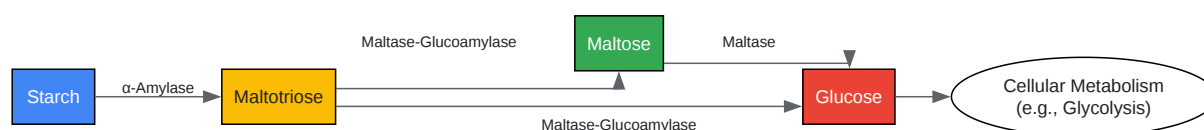
Property	Value	Notes
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	Anhydrous
Molecular Weight	504.44 g/mol	Anhydrous basis[1][2][3][4][5][6]
522.45 g/mol	Monohydrate[7]	
CAS Number	1109-28-0	[8]
207511-08-8	[1][2][3][4][6][7]	

Metabolic Pathway of Maltotriose

In biological systems, maltotriose is an intermediate in the digestion of starch.[1] Its breakdown is primarily mediated by α -amylase and other glucosidases.

Enzymatic Hydrolysis

Maltotriose is produced from the enzymatic digestion of starch by α -amylase.[1] It is then further hydrolyzed into glucose and maltose by enzymes such as maltase-glucoamylase, which is found on the external face of enterocytes in the small intestine.[8]



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Metabolic breakdown of starch to glucose via maltotriose.

Experimental Protocols

Maltotriose hydrate is a key substrate and analyte in various experimental settings. Below are detailed methodologies for its use in enzymatic assays, chromatographic analysis, and fermentation studies.

Enzymatic Assay: α -Amylase Activity

This protocol describes the determination of α -amylase activity using maltotriose as a substrate. The production of reducing sugars is quantified using the 3,5-dinitrosalicylic acid (DNS) method.

Table 2: Protocol for α -Amylase Assay with Maltotriose

Step	Procedure
1. Reagent Preparation	<p>- Substrate Solution: Prepare a 1% (w/v) maltotriose solution in 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9.- DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30g of sodium potassium tartrate tetrahydrate. Dissolve 20g of NaOH in 20 mL of water and add it to the DNS solution. Adjust the final volume to 100 mL with distilled water.- Enzyme Solution: Prepare a solution of α-amylase in 20 mM sodium phosphate buffer, pH 6.9. The exact concentration will depend on the enzyme's specific activity.</p>
2. Assay Procedure	<p>1. Pipette 1.0 mL of the maltotriose substrate solution into a test tube.2. Pre-incubate the tube at 37°C for 5 minutes.3. Initiate the reaction by adding 0.5 mL of the α-amylase solution. Mix gently.4. Incubate at 37°C for a defined period (e.g., 10 minutes).5. Stop the reaction by adding 1.0 mL of the DNS reagent.6. Heat the mixture in a boiling water bath for 10 minutes.7. Cool the tubes to room temperature.8. Add 10 mL of distilled water and mix.9. Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).</p>
3. Data Analysis	<p>Create a standard curve using known concentrations of maltose to determine the amount of reducing sugar produced. One unit of α-amylase activity is typically defined as the amount of enzyme that liberates 1 μmol of reducing sugar per minute under the assay conditions.</p>

HPLC Analysis of Maltotriose

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of maltotriose in various matrices, such as fermentation broths or food products.

Table 3: HPLC Method for Maltotriose Quantification

Parameter	Specification
Column	Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 μ m
Mobile Phase	Acetonitrile:Water (75:25, v/v)
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detector	Evaporative Light Scattering Detector (ELSD), 55°C, 3.5 bar Nitrogen
Injection Volume	10 μ L
Standard Preparation	Prepare a series of maltotriose standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve.

Yeast Fermentation with Maltotriose

This protocol outlines a typical laboratory-scale fermentation experiment to assess the ability of a yeast strain (e.g., *Saccharomyces cerevisiae*) to utilize maltotriose.

Table 4: Protocol for Yeast Fermentation of Maltotriose

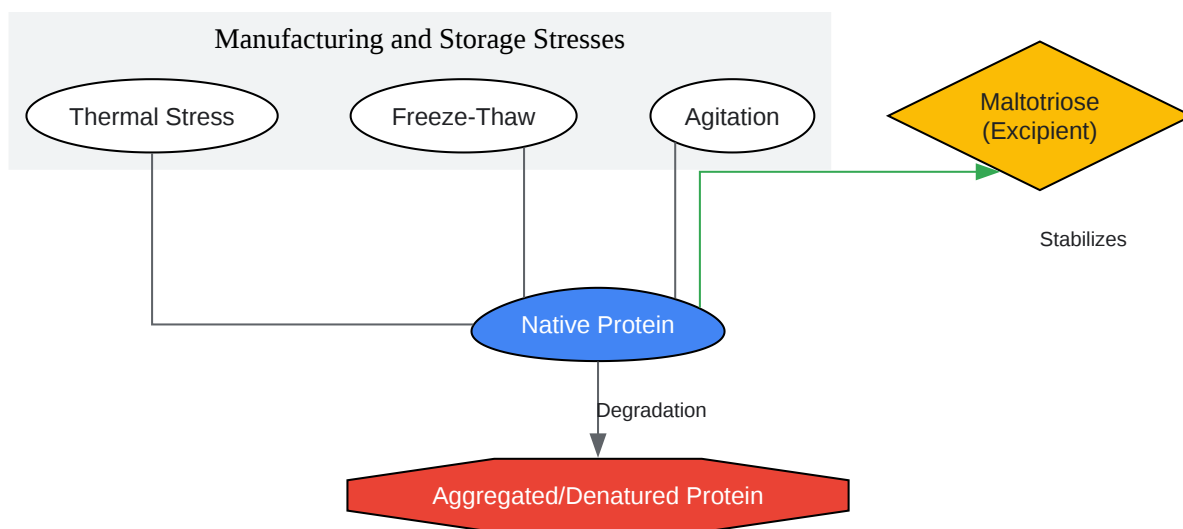
Step	Procedure
1. Media Preparation	Prepare a fermentation medium such as YPM (Yeast extract 1%, Peptone 2%, Maltotriose 2%). Sterilize by autoclaving.
2. Inoculum Preparation	Grow a starter culture of the yeast strain in YPD (Yeast extract 1%, Peptone 2%, Dextrose 2%) overnight at 30°C with shaking.
3. Fermentation	1. Inoculate the YPM medium with the starter culture to an initial OD ₆₀₀ of approximately 0.1. 2. Incubate at 30°C with shaking (e.g., 150 rpm). 3. Monitor the fermentation by taking samples at regular intervals to measure cell density (OD ₆₀₀) and sugar concentration (via HPLC).
4. Analysis	Analyze the collected samples for maltotriose consumption and ethanol production using HPLC.

Applications in Drug Development

Maltotriose hydrate has several applications in the pharmaceutical industry, primarily as an excipient in biopharmaceutical formulations.

Protein Stabilization

Sugars like maltotriose are used as stabilizers for protein-based therapeutics, particularly during freeze-drying (lyophilization) and in liquid formulations. They can protect proteins from aggregation and denaturation.



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Role of maltotriose as a protein stabilizer.

The stabilizing effect is attributed to the "water replacement hypothesis," where the sugar molecules form hydrogen bonds with the protein, maintaining its native conformation in the absence of sufficient water, and through "preferential exclusion," which favors the hydrated, native state of the protein.

Conclusion

Maltotriose hydrate is a well-characterized trisaccharide with important roles in metabolism and diverse applications in research and pharmaceutical development. A thorough understanding of its physicochemical properties and behavior in biological and formulation systems is crucial for its effective utilization. The provided protocols offer a foundation for the reliable application of **maltotriose hydrate** in various experimental contexts.

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